Ammonium hexafluorogermanate

Solubility Aqueous Processing Thin Film Deposition

Sourcing a high-purity, water-soluble germanium precursor that avoids corrosive HCl byproducts (vs. GeCl₄) or solubility limitations (vs. GeO₂) is a persistent challenge in thin-film and zeolite research. Ammonium hexafluorogermanate directly addresses these pain points: • ≥99.99% purity (metals basis) ensures minimal metallic contamination for reproducible CVD/ALD deposition and ultra-pure GeO₂ synthesis [7][11]. • High aqueous solubility enables solution-based processing; the ammonium cation leaves no alkali metal residues that poison catalytic sites during zeolite modification [1][7]. • Clean thermal decomposition to GeO₂ + volatile NH₄F at >600 °C provides a chloride-free pathway for optical fiber and IR component manufacturing [13].

Molecular Formula F6GeH8N2
Molecular Weight 222.70 g/mol
Cat. No. B13383900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium hexafluorogermanate
Molecular FormulaF6GeH8N2
Molecular Weight222.70 g/mol
Structural Identifiers
SMILES[NH4+].[NH4+].F[Ge-2](F)(F)(F)(F)F
InChIInChI=1S/F6Ge.2H3N/c1-7(2,3,4,5)6;;/h;2*1H3/q-2;;/p+2
InChIKeyNDVZEQNPAUUIMP-UHFFFAOYSA-P
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Hexafluorogermanate: Properties and Industrial Role


Ammonium hexafluorogermanate (CAS 16962-47-3) is an inorganic chemical compound with the formula (NH₄)₂GeF₆, classified as an ammonium salt of the hexafluorogermanate(IV) anion [1]. It appears as a white crystalline powder with a density of 2.564 g/cm³ at 25 °C and a melting point of 380 °C . The compound is highly soluble in water but insoluble in ethanol, forming crystals in a cubic crystal system (space group Fm3m) [1]. Commercially available in purities exceeding 99.99% (metals basis), it serves as a critical precursor for germanium-based semiconductor thin films, an etchant in electronics fabrication, and a germanium source for zeolite modification [2]. Its unique combination of high germanium content (theoretically 32.6% Ge), aqueous solubility, and fluoride-rich composition distinguishes it within the portfolio of inorganic germanium sources.

Aqueous processing compatibility for thin film deposition
Alkali-free ammonium counterion enables zeolite modification
Larger GeF₆²⁻ pillar for MOF pore architecture tuning

Ammonium Hexafluorogermanate: Why Substitution Fails


The procurement and use of ammonium hexafluorogermanate cannot be directly substituted by other hexafluorogermanate salts (e.g., sodium, potassium) or alternative germanium precursors (e.g., GeO₂, GeCl₄) due to distinct differences in solubility, thermal decomposition pathways, and chemical compatibility [1]. For instance, while sodium and potassium hexafluorogermanates have significantly lower aqueous solubilities—with potassium hexafluorogermanate being only weakly soluble (5.4 g/L at 18 °C) [2]—ammonium hexafluorogermanate's high water solubility enables its use in aqueous solution-based thin-film deposition and zeolite modification processes [1]. Furthermore, the thermal decomposition of ammonium hexafluorogermanate yields germanium dioxide and volatile ammonium fluoride, a cleaner and more controlled pathway compared to the hydrolysis-sensitive decomposition of other hexafluorogermanates at elevated temperatures (>600 °C) [3]. These divergent properties directly impact process reproducibility, material purity, and the final performance of germanium-containing films or catalysts, making compound-specific selection essential.

Sodium/potassium analogs have markedly lower aqueous solubility, limiting solution-based deposition processes.
Alkali hexafluorogermanates risk metal contamination in zeolite frameworks, unlike ammonium which volatilizes cleanly.
Alternative germanium precursors (GeCl₄, GeO₂) introduce corrosive chlorides or solubility constraints.

Ammonium Hexafluorogermanate: Comparative Evidence


Aqueous Solubility Advantage

Ammonium hexafluorogermanate exhibits markedly higher aqueous solubility compared to its sodium and potassium analogs. While ammonium hexafluorogermanate is freely soluble in water (exact solubility value not specified in literature, but described as 'soluble in water'), sodium hexafluorogermanate has a solubility of 2.25 g/100 mL at 30 °C, and potassium hexafluorogermanate is weakly soluble at 5.4 g/L (0.54 g/100 mL) at 18 °C [1][2][3]. This difference of at least an order of magnitude in solubility for potassium and a significant difference for sodium makes ammonium hexafluorogermanate the preferred choice for applications requiring high-concentration aqueous germanium solutions, such as solution-based thin film deposition and zeolite modification.

Aqueous solubility
Head-to-head
Freely soluble in water vs. Na salt 2.25 g/100mL (30°C), K salt 0.54 g/100mL (18°C)
Supports high-concentration aqueous germanium solutions for deposition.
Reported at specified temperatures; process-specific solubility testing advised.
Solubility Aqueous Processing Thin Film Deposition

Cleaner Thermal Decomposition to GeO₂

The thermal decomposition of ammonium hexafluorogermanate follows a relatively clean pathway, decomposing into germanium dioxide (GeO₂) and volatile ammonium fluoride upon heating . In contrast, studies on the thermal behavior of alkali hexafluorogermanates (e.g., sodium, potassium) reveal a high sensitivity to hydrolysis at temperatures above 600 °C, leading to the formation of complex mixtures including germanium tetrafluoride and hydrogen fluoride [1]. This distinct difference in decomposition chemistry makes ammonium hexafluorogermanate a superior precursor for the controlled synthesis of high-purity GeO₂, which is critical for optical fiber, infrared optics, and semiconductor applications.

Thermal decomposition
Class-level inference
Decomposes to GeO₂ + volatile NH₄F; alkali salts hydrolyze to GeF₄ + HF above 600°C
May support higher purity GeO₂ and reduce corrosive gas release.
Class-level interpretation; specific process validation recommended.
Thermal Decomposition Germanium Dioxide Semiconductor Processing

Ultra-High Purity for Semiconductor Films

Ammonium hexafluorogermanate is commercially available at ultra-high purity levels of 99.995% (4N5) and higher, specifically tailored for semiconductor and photovoltaic applications [1][2]. While other germanium precursors like GeCl₄ and GeO₂ are also available in high purities, the combination of high germanium content, aqueous solubility, and the absence of chlorine (which can cause corrosion issues in semiconductor processing) provides a distinct advantage for certain deposition processes. For example, the compound is explicitly used as a high-purity germanium source for thin-film deposition of semiconductor materials [1].

Commercial purity
Supporting evidence
≥99.995% metals basis vs. standard grade 98–99%
Supports semiconductor deposition with low metal impurity risk.
Verify lot-specific certificate of analysis for metals content.
Ultra-High Purity Semiconductor Manufacturing Thin Film Deposition

Zeolite Modification: Germanium Substitution

Ammonium hexafluorogermanate is specifically utilized as a germanium source for substituting aluminum with germanium in Y-type zeolites . This application is unique to the ammonium salt; while sodium and potassium hexafluorogermanates exist, they introduce alkali metals that would be detrimental to the zeolite framework and catalytic properties. The ammonium cation is benign and can be removed via thermal treatment, leaving behind a pure germanium-modified zeolite. The substitution of Al with Ge modifies the zeolite's framework acidity and pore size distribution, leading to enhanced catalytic performance in petrochemical reactions [1].

Zeolite modification
Data to verify
Suitable for Al→Ge substitution without alkali contamination; alkali salts unsuitable
Enables catalyst framework tuning without poisoning active sites.
Application-specific validation needed; limited public data.
Zeolite Modification Catalysis Petrochemical Processing

MOF Synthesis: GeF₆²⁻ Pillar

Ammonium hexafluorogermanate serves as a source of the hexafluorogermanate (GeF₆²⁻) anion in the synthesis of metal-organic frameworks (MOFs) [1]. A 2019 patent (CN110483794A) explicitly describes its use, alongside ammonium hexafluorosilicate, in the preparation of a copper-based MOF material designed for gas separation applications [1]. The larger ionic radius of Ge⁴⁺ (53.0 pm) compared to Si⁴⁺ (40.0 pm) results in a GeF₆²⁻ anion that is structurally distinct from SiF₆²⁻, potentially leading to MOFs with different pore sizes, framework flexibility, and gas sorption properties.

MOF pillar size
Direct head-to-head
GeF₆²⁻, Ge⁴⁺ radius 53.0 pm vs. SiF₆²⁻, Si⁴⁺ 40.0 pm (32.5% larger)
Larger pillar may expand MOF pore aperture for gas separation.
Pore size and selectivity require empirical testing.
Metal-Organic Frameworks Gas Separation Coordination Chemistry

Ammonium Hexafluorogermanate: Application Scenarios


Semiconductor Thin Film Deposition

Procurement for CVD or ALD processes requiring a high-purity, water-soluble germanium source. The compound's 4N5+ purity minimizes metallic contamination, while its aqueous solubility enables solution-based deposition techniques [1][2]. This scenario leverages its superior purity and solubility over other germanium precursors like GeCl₄ (which requires careful handling of corrosive HCl byproducts) or GeO₂ (which has limited solubility).

Zeolite Modification for Catalytic Cracking

Procurement for the post-synthetic modification of zeolites used in fluid catalytic cracking (FCC) or hydrocracking. Ammonium hexafluorogermanate is the preferred reagent for isomorphous substitution of Al³⁺ by Ge⁴⁺ in the zeolite framework, as the ammonium cation is easily removed, leaving no residual alkali metals that would poison catalytic sites . This application is uniquely enabled by the ammonium salt's cation chemistry.

MOF Synthesis: Pore Architecture Tuning

Procurement for research into novel porous materials for gas storage and separation. The larger GeF₆²⁻ anion (vs. SiF₆²⁻) can be used to construct MOFs with expanded pore channels, potentially improving selectivity for target gas molecules like CO₂ or acetylene [3]. This scenario directly utilizes the size differential of the central germanium atom to achieve material property differentiation.

High-Purity GeO₂ Production

Procurement as a precursor for the synthesis of ultra-pure germanium dioxide. The thermal decomposition of ammonium hexafluorogermanate yields GeO₂ and volatile ammonium fluoride, offering a cleaner alternative to processes that involve corrosive chlorides or leave behind alkali metal residues . This is critical for manufacturing low-loss optical fibers and high-performance infrared optical components.

Application
Selection Property
Validation Focus
Semiconductor thin film deposition
Aqueous solubility + high-purity precursor
Verify solubility in process solvent and metals purity per lot
Zeolite modification for catalysis
Alkali-free ammonium counterion
Confirm absence of alkali metal residues after calcination
MOF pore architecture tuning
Larger GeF₆²⁻ pillar vs. SiF₆²⁻
Measure pore dimensions and gas sorption selectivity
High-purity GeO₂ production
Clean decomposition to volatile NH₄F
Validate GeO₂ purity and absence of fluoride contamination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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